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Compound Name: AA863

Cat. No.: B1664275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AA863 is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the

arachidonic acid metabolic pathway. This pathway has been implicated in the proliferation and

survival of various cancer cells, including glioma. By inhibiting 5-LOX, AA863 disrupts the

production of leukotrienes, which are downstream signaling molecules that can promote tumor

growth. These application notes provide a summary of the effective concentrations of AA863
for inhibiting glioma cell growth and detailed protocols for relevant in vitro assays.

Data Presentation: Efficacy of AA863 in Glioma Cell
Lines
The following table summarizes the quantitative data on the inhibitory effects of AA863 on

human glioma cell lines.
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Cell Line Assay Type
Treatment
Duration

Parameter Value Reference

U-343 MGa
Monolayer

Proliferation
1 week IC50 9.0 µM [1]

U-251 MG
Monolayer

Proliferation
1 week IC50 9.0 µM [1]

U-343 MGa &

U-251 MG

Spheroid

Growth
Not specified

Inhibitory

Concentratio

n

0.4 - 2.0 µM [1]

U-343 MGa &

U-251 MG

Spheroid

Growth
Not specified

Higher Dose

Effects (cell

swelling,

necrosis)

10.0 - 30.0

µM
[1]

Signaling Pathway
AA863 exerts its anti-glioma effects by inhibiting the 5-lipoxygenase (5-LOX) pathway. This

pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by

phospholipase A2 (PLA2). 5-LOX, in conjunction with the 5-lipoxygenase-activating protein

(FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is

subsequently metabolized to leukotrienes. These leukotrienes can then activate downstream

signaling cascades known to be involved in cell cycle progression, survival, and migration.

Inhibition of 5-LOX by AA863 blocks the production of these pro-tumorigenic leukotrienes.
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Caption: AA863 inhibits the 5-lipoxygenase pathway.

Experimental Protocols
Human Glioma Cell Culture
This protocol describes the general procedure for culturing human glioma cell lines such as U-

343 MGa and U-251 MG.

Materials:

Human glioma cell lines (e.g., U-343 MGa, U-251 MG)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile
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Cell culture flasks (T-75)

6-well and 96-well cell culture plates

Humidified incubator (37°C, 5% CO2)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell

suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth

medium. Centrifuge at 200 x g for 5 minutes.

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete

growth medium. Transfer the cell suspension to a T-75 flask.

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

Change the medium every 2-3 days.

Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS.

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell

suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the

supernatant, resuspend the cell pellet in fresh medium, and re-seed into new flasks at the

desired density.
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Caption: General workflow for glioma cell culture.
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Monolayer Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 of AA863 on glioma cells grown in a monolayer.

Materials:

Glioma cells in complete growth medium

AA863 stock solution (dissolved in a suitable solvent, e.g., DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well

in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of AA863 in complete growth medium. Remove the

old medium from the wells and add 100 µL of the medium containing different concentrations

of AA863. Include a vehicle control (medium with the same concentration of solvent as the

highest AA863 concentration).

Incubation: Incubate the plates for the desired treatment duration (e.g., 7 days for IC50

determination as per the reference[1]).

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration

of AA863 that inhibits cell growth by 50%).

Tumor Spheroid Growth Assay
This protocol describes the formation of glioma spheroids and the assessment of AA863's

effect on their growth.

Materials:

Glioma cells in complete growth medium

AA863 stock solution

Ultra-low attachment 96-well round-bottom plates

Microscope with a camera and imaging software

Procedure:

Spheroid Formation: Seed glioma cells into ultra-low attachment 96-well plates at a density

of 1,000-5,000 cells per well in 200 µL of complete growth medium. Centrifuge the plates at a

low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

Incubate for 3-4 days to allow for the formation of compact spheroids.

Drug Treatment: Carefully replace half of the medium (100 µL) in each well with fresh

medium containing 2x the final desired concentration of AA863. Include a vehicle control.

Spheroid Growth Monitoring: Monitor spheroid growth over time (e.g., every 2-3 days for 1-2

weeks) by capturing images using a microscope.

Data Analysis: Measure the diameter of the spheroids from the captured images using

imaging software. Calculate the spheroid volume using the formula V = (4/3)πr³. Plot the

spheroid volume over time for each treatment condition to assess the inhibitory effect of

AA863.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for AA863 in Glioma
Cell Growth Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664275#aa863-concentration-for-inhibiting-glioma-
cell-growth]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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